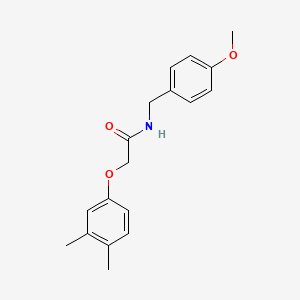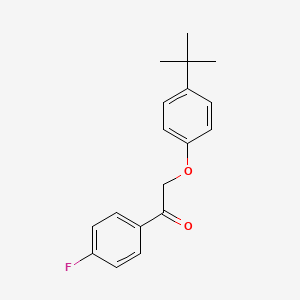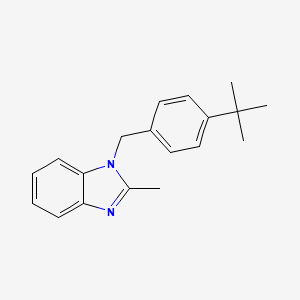
N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide, also known as BCAF, is a chemical compound with potential biological applications. It is a member of the acrylamide family of compounds and has been the subject of scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has also been shown to induce cell death in cancer cells, potentially through the activation of apoptosis pathways.
Biochemical and physiological effects:
N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6. N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as COX-2. Additionally, N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to induce cell death in cancer cells, potentially through the activation of apoptosis pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide in lab experiments is its potential therapeutic applications. N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. However, one limitation of using N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide in lab experiments is its potential toxicity. N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide. One area of research could focus on the development of new drugs based on N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide. Additionally, further studies could investigate the mechanism of action of N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide and its potential use in the treatment of various diseases. Finally, studies could investigate the potential toxicity of N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide and its safety for use in humans.
Synthesemethoden
The synthesis of N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide involves the reaction of 4-bromo-5-chloro-2-methylphenol with furfurylamine in the presence of acryloyl chloride and triethylamine. The resulting compound is N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been the subject of scientific research due to its potential biological applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(4-bromo-5-chloro-2-methylphenyl)-3-(2-furyl)acrylamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-N-(4-bromo-5-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-9-7-11(15)12(16)8-13(9)17-14(18)5-4-10-3-2-6-19-10/h2-8H,1H3,(H,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPIESHJWLSCQ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C=CC2=CC=CO2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CO2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5792830.png)

![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-2-methylbenzoic acid](/img/structure/B5792840.png)
![N-[4-(benzyloxy)phenyl]-3-cyclohexylpropanamide](/img/structure/B5792851.png)
![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5792855.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
![7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one](/img/structure/B5792877.png)
![7-(2-furyl)-8-(2-methoxyethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5792879.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(4-nitrophenyl)guanidine](/img/structure/B5792892.png)

![methyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5792909.png)
![4-methyl-2-[(3-nitrobenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5792913.png)
![5-nitro-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5792918.png)